molecular formula C16H19N3O4S B4569938 N-isopropyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide

N-isopropyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide

Cat. No.: B4569938
M. Wt: 349.4 g/mol
InChI Key: XEBNECKYUPFOKJ-UHFFFAOYSA-N
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Description

N-isopropyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide is a useful research compound. Its molecular formula is C16H19N3O4S and its molecular weight is 349.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 349.10962727 g/mol and the complexity rating of the compound is 518. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Labeling

N-isopropyl-2-methoxy-5-[(3-pyridinylamino)sulfonyl]benzamide, and compounds with similar structural features, have been utilized in the synthesis of labeled compounds for research purposes. For instance, the synthesis of Sulpiride, labeled with carbon 14, demonstrates the importance of such chemical structures in creating radiolabeled molecules for pharmacokinetic studies and drug metabolism research (Noel et al., 1972).

Pharmacological Studies

Research has explored the structure-activity relationships within benzoic acid derivatives, leading to the development of hypoglycemic agents. Modifications of similar compounds have resulted in significant advancements in diabetes treatment, highlighting the compound's relevance in medicinal chemistry (Grell et al., 1998).

Nucleophilic Addition and Cyclization Reactions

In the realm of organic synthesis, the use of hydroxylamine-O-sulfonic acid (HOSA) for nucleophilic amination and its application in tandem nucleophilic addition–electrophilic cyclization reactions have been studied. This research underscores the utility of this compound in synthesizing heterocyclic compounds with potential pharmacological activities (Sączewski et al., 2011).

Electrochemical Applications

The sulpiride drug, which shares structural similarities with this compound, has been used as an electroactive material in the creation of PVC-based Zinc ion-selective electrodes. This showcases the compound's potential in electrochemical sensors and analytical chemistry applications (Saleh & Gaber, 2001).

Properties

IUPAC Name

2-methoxy-N-propan-2-yl-5-(pyridin-3-ylsulfamoyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-11(2)18-16(20)14-9-13(6-7-15(14)23-3)24(21,22)19-12-5-4-8-17-10-12/h4-11,19H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEBNECKYUPFOKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CN=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.